Tert-butyl N-(2-hydroxypropyl)carbamate
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Overview
Description
Tert-butyl N-(2-hydroxypropyl)carbamate is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enantioselective Synthesis
Tert-butyl N-(2-hydroxypropyl)carbamate is a significant intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by its utilization in crystal structure studies (Ober, Marsch, Harms, & Carell, 2004).
Synthesis of Natural Product Analogues
This compound is also instrumental in synthesizing analogues of natural products. For instance, it is used as an intermediate in the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key component in the natural product jaspine B with cytotoxic activity against several human carcinoma cell lines. This synthesis involves various steps including esterification and Boc protection (Tang et al., 2014).
Chemical Synthesis and Reactions
The compound plays a role in various chemical syntheses and reactions. For instance, it is used in the preparation of different types of carbamates and in Diels‐Alder reactions, contributing to the development of new compounds with potential applications in organic chemistry (Padwa, Brodney, & Lynch, 2003).
Enzymatic Kinetic Resolution
In enzymatic studies, this compound has been used for enzymatic kinetic resolution. This process involves lipase-catalyzed transesterification reactions, showcasing its importance in producing optically pure enantiomers and demonstrating its potential in enzymatic and organic chemistry research (Piovan, Pasquini, & Andrade, 2011).
Photoredox-Catalyzed Reactions
Recent studies have highlighted the use of this compound derivatives in photoredox-catalyzed reactions. These reactions are crucial for assembling a range of organic compounds, indicating the compound's versatility in photocatalysis and organic synthesis (Wang et al., 2022).
Synthesis of Chiral Organoselenanes and Organotelluranes
It is also used in synthesizing chiral organoselenanes and organotelluranes, highlighting its role in creating specialized organic compounds with potential applications in various scientific fields (Ju, Gong, Cheng, & Gao, 2011).
Safety and Hazards
Tert-butyl N-(2-hydroxypropyl)carbamate is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin, eyes, and clothing, and to use personal protective equipment .
Relevant Papers
Several papers have been published on this compound. These papers discuss its synthesis , its use in chemical reactions , and its physical and chemical properties . Further details can be found in the referenced papers .
Mechanism of Action
Target of Action
Tert-butyl N-(2-hydroxypropyl)carbamate, also known as tert-Butyl (2-hydroxypropyl)carbamate, is a complex organic compound. Similar compounds are often used in the synthesis of other complex molecules, suggesting that its primary role may be as a building block in chemical reactions .
Mode of Action
It’s known that similar carbamate compounds can act as protecting groups in organic synthesis, particularly for amines . They can prevent unwanted reactions from occurring at the protected site while allowing reactions to occur at other sites on the molecule .
Biochemical Pathways
As a carbamate compound, it may be involved in reactions within organic synthesis processes .
Result of Action
As a carbamate compound, it may play a role in the synthesis of other complex molecules .
Properties
IUPAC Name |
tert-butyl N-(2-hydroxypropyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJCFDAODGKHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432795 |
Source
|
Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95656-86-3 |
Source
|
Record name | Tert-butyl N-(2-hydroxypropyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90432795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-hydroxypropyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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